Compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serve as intermediates in the synthesis of small molecule anticancer drugs, highlighting the importance of such compounds in medicinal chemistry4. The synthesis of tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate of the natural product jaspine B, demonstrates the role of these compounds in the development of cytotoxic agents against human carcinoma cell lines610.
In the field of renewable energy, 4-tert-butylpyridine has been used to enhance the performance of dye-sensitized TiO2 solar cells. Its addition to redox electrolytes increases the open-circuit potential and electron lifetime, which are critical parameters for the efficiency of solar cells5.
The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, with its detailed X-ray diffraction studies, exemplify the application of such compounds in material science, providing insights into molecular structures and interactions7.
The asymmetric Mannich reaction to synthesize tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate showcases the application of these compounds in producing chiral molecules, which are valuable in the synthesis of enantiomerically pure pharmaceuticals8.
The high-yielding preparation of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, involving a chiral inversion with Boc-involved neighboring group participation, demonstrates the importance of these compounds in developing efficient and reliable industrial chemical processes9.
The mechanism of action for compounds similar to tert-Butyl (3-formylpyridin-4-yl)carbamate often involves the formation or breaking of chemical bonds under specific conditions. For instance, sterically hindered pyridinium salts have been used as catalysts for glycosylation reactions, where a single hydrogen bond mediates protonation of glycals, deviating from the traditional Brønsted acid pathway1. Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility as building blocks in organic synthesis2. The addition of 4-tert-Butylpyridine in Ni(II)/Cr(II)-mediated coupling reactions has been shown to improve reaction homogeneity and reproducibility while inhibiting unwanted side reactions3.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5